molecular formula C8H7ClFNO B8789149 2'-Amino-2-chloro-5'-fluoroacetophenone CAS No. 128076-64-2

2'-Amino-2-chloro-5'-fluoroacetophenone

Cat. No.: B8789149
CAS No.: 128076-64-2
M. Wt: 187.60 g/mol
InChI Key: IZAPRVJOMNGPLC-UHFFFAOYSA-N
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Description

2'-Amino-2-chloro-5'-fluoroacetophenone is a substituted acetophenone derivative featuring an amino (-NH₂) group at the 2' position, a chlorine atom at the 2 position, and a fluorine atom at the 5' position on the aromatic ring.

Structural and Synthetic Insights Acetophenones are typically synthesized via Friedel-Crafts acylation, as seen in the preparation of 5'-fluoro-2'-hydroxyacetophenone using AlCl₃ catalysis . The introduction of electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., NH₂) alters reactivity and physical properties. For example, amino-substituted analogs like 2’-Amino-5’-chloro-4’-fluoroacetophenone (CAS 937816-85-8) exhibit molecular weights near 187.6 g/mol and solubility in dimethyl sulfoxide (DMSO) .

Potential Applications Substituted acetophenones are critical intermediates in pharmaceuticals (e.g., antibiotics, kinase inhibitors) and agrochemicals. Fluoro- and chloro-substituted derivatives, such as 4’-fluoroacetophenone, are prized for their role in drug synthesis , while amino groups enhance bioactivity in compounds like benzodiazepines .

Properties

CAS No.

128076-64-2

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(2-amino-5-fluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7ClFNO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4,11H2

InChI Key

IZAPRVJOMNGPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Acetophenones

  • 4’-Fluoroacetophenone (CAS 403-42-9): A liquid with high solubility in acetone, it generates strong fluorescence signals (58% intensity) in bioreporter assays, outperforming chloro- and hydroxy-substituted analogs . Its electron-withdrawing fluorine enhances stability in pharmaceutical intermediates .
  • 2-Chloro-2',5'-difluoroacetophenone (CAS 60468-36-2): This derivative (MW 190.57) shares structural similarities but lacks the amino group. Its dual halogenation may increase steric hindrance, reducing reactivity in certain synthetic pathways .

Chlorinated Acetophenones

  • 2'-Chloroacetophenone: Exhibits low fluorescence (21–24% intensity) in bioreporter assays, suggesting diminished compatibility with biological systems compared to fluoro analogs .
  • 2'-Hydroxy-5'-chloroacetophenone: The hydroxyl group at 2' reduces melting point (46–48°C) and alters solubility in ether, highlighting the impact of polar substituents .

Amino-Substituted Derivatives

  • The amino group likely enhances hydrogen bonding, improving target binding .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Substituents Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
5'-Fluoro-2'-hydroxyacetophenone 2'-OH, 5'-F 46–48 Et₂O, Hexane 154.13
2’-Amino-5’-chloro-4’-fluoroacetophenone 2’-NH₂, 5’-Cl, 4’-F Not reported DMSO 187.60
4’-Fluoroacetophenone 4’-F Liquid Acetone 138.14
2'-Hydroxy-5'-chloroacetophenone 2'-OH, 5'-Cl 46–48 Et₂O 170.59

Detailed Research Findings

  • Fluorescence and Reactivity: Fluoro-substituted acetophenones outperform chloro and hydroxy analogs in fluorescence assays due to enhanced electronic conjugation . However, para-fluoro derivatives may exhibit low enzymatic conversion rates due to steric or electronic conflicts .
  • Synthetic Challenges : Electron-withdrawing groups (e.g., Cl, F) complicate Friedel-Crafts acylation, requiring optimized conditions (e.g., excess AlCl₃) to achieve yields >70% .
  • Pharmaceutical Relevance: Amino groups in compounds like 2’-Amino-5’-chloro-4’-fluoroacetophenone improve binding affinity in kinase inhibitors, though positional isomerism (e.g., 4’-F vs. 5’-F) significantly alters bioactivity .

Q & A

Q. What are the optimal synthetic routes for 2'-Amino-2-chloro-5'-fluoroacetophenone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted acetophenones. For example, halogenation (chloro/fluoro introduction) can be achieved via electrophilic aromatic substitution using catalysts like FeCl₃ or AlCl₃. The amino group is introduced via reduction of nitro intermediates (e.g., using H₂/Pd-C) or direct amination under controlled pH.
  • Optimization Tips :
  • Temperature : Maintain 0–5°C during nitration to avoid byproducts .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective halogenation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the amino proton appears as a broad singlet (~δ 5.5 ppm), while fluoro and chloro substituents deshield adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Fragmentation patterns differentiate positional isomers .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups .

Q. How can researchers assess the purity of this compound using HPLC?

  • Methodological Answer :
  • Column : Reverse-phase C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak symmetry.
  • Detection : UV at 254 nm for aromatic rings. Purity >98% is acceptable for pharmacological studies .

Advanced Research Questions

Q. How can researchers address discrepancies between observed and predicted spectroscopic data for this compound?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ to resolve exchangeable protons (e.g., NH₂) in NMR .
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm substituent positions, especially when fluorine causes signal splitting .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies are employed to study the reactivity of this compound toward nucleophilic substitution?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via UV-Vis or LC-MS. Chloro substituents are more reactive than fluoro due to lower electronegativity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
  • Leaving Group Analysis : Compare activation energies for Cl vs. F substitution using Arrhenius plots .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The amino group may form hydrogen bonds with active sites .
  • QSAR Models : CorlogP and molar refractivity values predict bioavailability. Substituents at the 5'-position influence logP (optimal range: 1–3) .
  • ADMET Prediction : SwissADME estimates toxicity; fluoro groups reduce metabolic degradation compared to chloro .

Q. How can contradictory solubility data for this compound be resolved across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (low) at 25°C. Document equilibration time (≥24 hrs) .
  • pH Adjustment : Increase solubility in acidic buffers (pH 2–4) via protonation of the amino group .
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro assays .

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